molecular formula C7H9N3O4 B3350565 Pyrrole, 2,4-dinitro-1-isopropyl- CAS No. 2881-71-2

Pyrrole, 2,4-dinitro-1-isopropyl-

Cat. No.: B3350565
CAS No.: 2881-71-2
M. Wt: 199.16 g/mol
InChI Key: WTTXQLIGBVJYKM-UHFFFAOYSA-N
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Description

Pyrrole, 2,4-dinitro-1-isopropyl- is a heterocyclic organic compound characterized by a five-membered ring structure containing one nitrogen atom. The presence of nitro groups at the 2 and 4 positions and an isopropyl group at the 1 position makes this compound unique. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

The synthesis of pyrrole derivatives, including Pyrrole, 2,4-dinitro-1-isopropyl-, can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the multicomponent reaction of 1,2-diones, aryl amines, and aldehydes in the presence of an organocatalyst . These methods are highly efficient and environmentally benign, making them suitable for industrial production.

Chemical Reactions Analysis

Pyrrole, 2,4-dinitro-1-isopropyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Pyrrole, 2,4-dinitro-1-isopropyl- involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Pyrrole, 2,4-dinitro-1-isopropyl- can be compared with other pyrrole derivatives such as:

  • Pyrrole, 2,4-dinitro-1-methyl-
  • Pyrrole, 2,4-dinitro-1-ethyl-
  • Pyrrole, 2,4-dinitro-1-butyl-

These compounds share similar structural features but differ in the nature of the substituent at the 1 position. The isopropyl group in Pyrrole, 2,4-dinitro-1-isopropyl- imparts unique steric and electronic properties, influencing its reactivity and biological activity .

Properties

IUPAC Name

2,4-dinitro-1-propan-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5(2)8-4-6(9(11)12)3-7(8)10(13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTXQLIGBVJYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183003
Record name Pyrrole, 2,4-dinitro-1-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2881-71-2
Record name Pyrrole, 2,4-dinitro-1-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole, 2,4-dinitro-1-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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